1,6-Bis(trichlorosilyl)hexane

Catalog No.
S1509368
CAS No.
13083-94-8
M.F
C6H12Cl6Si2
M. Wt
353 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Bis(trichlorosilyl)hexane

CAS Number

13083-94-8

Product Name

1,6-Bis(trichlorosilyl)hexane

IUPAC Name

trichloro(6-trichlorosilylhexyl)silane

Molecular Formula

C6H12Cl6Si2

Molecular Weight

353 g/mol

InChI

InChI=1S/C6H12Cl6Si2/c7-13(8,9)5-3-1-2-4-6-14(10,11)12/h1-6H2

InChI Key

ICJGKYTXBRDUMV-UHFFFAOYSA-N

SMILES

C(CCC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl

Canonical SMILES

C(CCC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl

The exact mass of the compound 1,6-Bis(trichlorosilyl)hexane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,6-Bis(trichlorosilyl)hexane (CAS 13083-94-8) is a highly reactive, bifunctional organosilane characterized by a flexible six-carbon aliphatic bridge flanked by two moisture-sensitive trichlorosilyl groups. In industrial and advanced laboratory procurement, it is primarily sourced as a robust cross-linking agent for polymer gate dielectrics, a corner-capping precursor for polyhedral oligomeric silsesquioxanes (POSS), and a structural building block for periodic mesoporous organosilicas (PMOs). Unlike monofunctional silanes that only passivate surfaces, the dual trichlorosilyl termini allow for the formation of dense, three-dimensional polysilsesquioxane networks. Its specific hexyl chain length provides a critical balance of mechanical flexibility and hydrophobicity, making it a preferred choice for applications requiring crack-free, transparent thin films and low-temperature, catalyst-free sol-gel processing [1].

Substituting 1,6-Bis(trichlorosilyl)hexane with closely related analogs fundamentally alters processability and material performance. Replacing it with 1,2-bis(trichlorosilyl)ethane introduces a rigid, short C2 bridge that frequently leads to brittle films and macroscopic phase separation in silsesquioxane networks, destroying optical transparency [1]. Conversely, substituting it with 1,6-bis(triethoxysilyl)hexane replaces the highly reactive chloro leaving groups with alkoxy groups. While the ethoxy variant is less hazardous to handle, it requires acid or base catalysis and prolonged thermal curing to achieve full hydrolysis and condensation. The trichlorosilyl groups, however, react spontaneously with ambient moisture and surface hydroxyls at room temperature, a non-negotiable requirement for layer-by-layer self-assembly on temperature-sensitive organic electronic substrates and rapid dielectric cross-linking [2].

Optical Transparency and Phase Behavior in POSS Film Formation

When synthesizing dumbbell-shaped POSS derivatives, the choice of the aliphatic bridge directly dictates the optical properties of the resulting thermoplastic film. Research demonstrates that corner-capping with 1,6-bis(trichlorosilyl)hexane (forming a C6-linked POSS) yields optically transparent films with a refractive index of 1.38–1.39 upon spin-coating and baking at 100 °C. In direct contrast, using the shorter 1,2-bis(trichlorosilyl)ethane (C2-linked POSS) under identical conditions results in opaque, whitish films due to poor chain flexibility and macroscopic phase separation [1].

Evidence DimensionOptical transparency and film morphology
Target Compound DataOptically transparent films (Refractive Index: 1.38–1.39)
Comparator Or Baseline1,2-bis(trichlorosilyl)ethane (C2 bridge) yields opaque whitish films
Quantified DifferenceComplete shift from opaque to transparent macroscopic morphology
ConditionsSpin-coating of hexafluorobenzene solutions followed by baking at 100 °C for 3 minutes

Procuring the C6-bridged precursor is essential for manufacturing transparent optical coatings where light scattering must be minimized.

Dielectric Densification and Leakage Current Reduction in OFETs

In organic electronics, gate dielectrics must be ultra-thin yet highly insulating to prevent leakage. 1,6-Bis(trichlorosilyl)hexane is utilized to cross-link base polymers like poly(4-vinylphenol) (PVP). The rapid hydrolysis of the trichlorosilyl groups forms a dense, three-dimensional polysilsesquioxane network that physically captures the polymer chains. In PVP systems, this cross-linking enables a 20 nm dielectric layer to achieve a low gate leakage current of ~10 nA at VG = -1 V, supporting high TFT mobilities (~5.6 cm2/Vs). The cross-linked composite exhibits higher electrical rigidity at smaller thicknesses compared to uncrosslinked baseline polymers, which are prone to solvent swelling and higher leakage [1].

Evidence DimensionGate leakage current and dielectric rigidity
Target Compound Data~10 nA leakage current at VG = -1 V for a 20 nm cross-linked film
Comparator Or BaselineUncrosslinked polymer dielectrics (prone to solvent penetration)
Quantified DifferenceEnables stable sub-30 nm dielectric operation with nano-ampere leakage
Conditions20 nm cross-linked poly-4-vinylphenol (PVP) dielectric layer in an n-type TFT

Allows device engineers to fabricate ultra-thin, solvent-resistant gate insulators that maximize transistor mobility while minimizing power loss.

Catalyst-Free Hydrolytic Reactivity for Low-Temperature Processing

The procurement choice between chlorosilanes and alkoxysilanes dictates the required thermal budget of the manufacturing process. 1,6-Bis(trichlorosilyl)hexane possesses a hydrolytic sensitivity rating of 8, meaning it reacts rapidly and spontaneously with moisture and protic solvents without the need for added catalysts. In contrast, its direct structural analog, 1,6-bis(triethoxysilyl)hexane, requires acid or base catalysts and elevated temperatures to drive the hydrolysis of the ethoxy groups to completion. This spontaneous reactivity allows the trichlorosilyl variant to form robust cross-linked networks at room temperature [1].

Evidence DimensionHydrolytic sensitivity and curing requirements
Target Compound DataSpontaneous hydrolysis at room temperature (Sensitivity Rating: 8)
Comparator Or Baseline1,6-bis(triethoxysilyl)hexane (requires catalysts and thermal curing)
Quantified DifferenceElimination of catalyst requirement and reduction in curing temperature
ConditionsAmbient moisture or direct exposure to protic solvents/surface hydroxyls

Critical for workflows involving temperature-sensitive substrates where thermal curing of alkoxysilanes would cause deformation or degradation.

Low-Temperature Cross-Linking of Polymer Gate Dielectrics

Due to its rapid, catalyst-free hydrolysis, 1,6-bis(trichlorosilyl)hexane is the ideal cross-linker for stabilizing polymers like PVP and PMMA in organic field-effect transistors (OFETs). It forms a dense polysilsesquioxane network that prevents solvent penetration during subsequent layer deposition, enabling ultra-thin (20 nm) dielectrics with minimal leakage currents [1].

Synthesis of Transparent POSS-Based Optical Coatings

When manufacturing low-refractive-index (1.38–1.39) optical films, this compound is procured as a corner-capping agent for polyhedral oligomeric silsesquioxanes. The flexible six-carbon bridge prevents the macroscopic phase separation seen with shorter-chain analogs, ensuring the formation of optically transparent, smooth thermoplastic films [2].

Fabrication of Flexible Periodic Mesoporous Organosilicas (PMOs)

In the synthesis of advanced catalyst supports and chromatographic stationary phases, 1,6-bis(trichlorosilyl)hexane is used as a bifunctional precursor. The hexyl chain imparts necessary mechanical flexibility and hydrophobicity to the mesoporous framework, preventing the pore collapse and brittleness often associated with rigid ethane-bridged networks [3].

Physical Description

Liquid

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13083-94-8

Wikipedia

Silane, 1,6-hexanediylbis[trichloro-

General Manufacturing Information

All other basic inorganic chemical manufacturing
Silane, 1,1'-(1,6-hexanediyl)bis[1,1,1-trichloro-: ACTIVE

Dates

Last modified: 08-15-2023

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